molecular formula C13H19NO6S3 B2876108 Methyl 3-((3-(isobutylsulfonyl)azetidin-1-yl)sulfonyl)thiophene-2-carboxylate CAS No. 1797633-11-4

Methyl 3-((3-(isobutylsulfonyl)azetidin-1-yl)sulfonyl)thiophene-2-carboxylate

Cat. No. B2876108
CAS RN: 1797633-11-4
M. Wt: 381.48
InChI Key: IBAYGQUMPBNKKZ-UHFFFAOYSA-N
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Description

“Methyl 3-((3-(isobutylsulfonyl)azetidin-1-yl)sulfonyl)thiophene-2-carboxylate” is a chemical compound with the molecular formula C10H19NO6S2 . It contains functional groups such as sulfonyl, azetidinyl, and carboxylate, which are common in many organic compounds.


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through reactions like the aza-Michael addition . For instance, azetidine derivatives can be obtained from (N-Boc)azetidin-3-one by the DBU-catalysed Horner–Wadsworth–Emmons reaction, followed by aza-Michael addition with NH-heterocycles .

Scientific Research Applications

Synthesis of Heterocyclic Amino Acid Derivatives

This compound is utilized in the synthesis of new heterocyclic amino acid derivatives. The process involves aza-Michael addition of NH-heterocycles with methyl 2-(azetidin- or oxetan-3-ylidene)acetates . These derivatives are significant due to their potential biological activities and their role as building blocks in pharmaceuticals.

Development of Organic Semiconductors

Thiophene derivatives, like the one , play a crucial role in the advancement of organic semiconductors . They are used in the fabrication of organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs), which are pivotal in the development of flexible electronic devices.

Pharmaceutical Applications

The thiophene moiety is known for its pharmacological properties. Compounds with thiophene rings exhibit anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . This makes them valuable in drug discovery and development.

Corrosion Inhibition

In industrial chemistry, thiophene derivatives serve as corrosion inhibitors . Their ability to form protective layers on metals makes them useful in extending the life of metal structures and components.

Material Science Applications

Thiophene-based molecules are essential in material science, particularly in the creation of advanced materials with unique properties . They contribute to the development of new materials with applications ranging from energy storage to smart textiles.

Green Chemistry Synthesis

The compound is involved in green chemistry practices, such as the iodine-catalyzed synthesis of 3-pyrrole-substituted 2-azetidinones . This method is environmentally friendly and aligns with the principles of sustainable chemistry.

properties

IUPAC Name

methyl 3-[3-(2-methylpropylsulfonyl)azetidin-1-yl]sulfonylthiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO6S3/c1-9(2)8-22(16,17)10-6-14(7-10)23(18,19)11-4-5-21-12(11)13(15)20-3/h4-5,9-10H,6-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBAYGQUMPBNKKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CS(=O)(=O)C1CN(C1)S(=O)(=O)C2=C(SC=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO6S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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